Camelliol C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

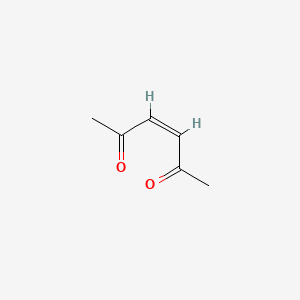

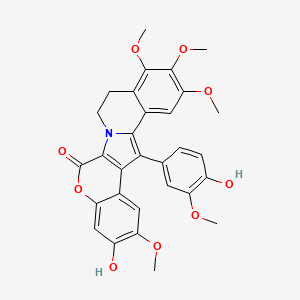

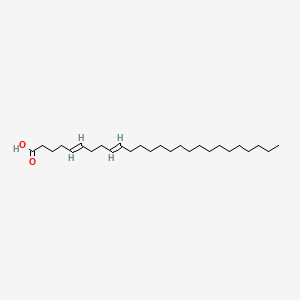

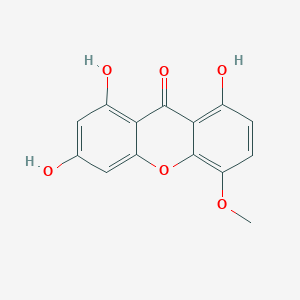

Camelliol C is a triterpenoid that is 4,6,6-trimethylcyclohex-3-en-1-ol which is substituted at position 5 by a (3E,7E,11E)-3,8,12,16-tetramethylheptadeca-3,7,11,15-tetraen-1-yl group, originally isolated from the nonsaponifiable lipids of sasanqua oil (Camellia sasanqua). It is a triterpenoid, a monocyclic compound and a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Camelliol C has demonstrated promising effects in inhibiting the proliferation of human cervical cancer cells. A study by An and Liu (2020) found that it induces apoptosis and G2/M cell cycle arrest in these cells. It also inhibits cell migration and invasion, primarily through blocking the PI3K/AKT signaling pathway. This suggests potential for Camelliol C in cervical cancer treatment (An & Liu, 2020).

Enzyme Evolution

Research on Arabidopsis thaliana indicates that the enzyme responsible for synthesizing Camelliol C, At1g78955 (CAMS1), evolved from enzymes that produce pentacycles. This highlights its unique role in producing a predominantly monocyclic triterpene alcohol, a shift from typical pentacycle formation (Kolesnikova et al., 2007).

Origin and Structure

A study focusing on sasanqua oil (Camellia sasanqua) identified three novel triterpene alcohols, including Camelliol C. These compounds were identified through spectroscopic methods, contributing to the understanding of their structural characteristics (Akihisa et al., 1999).

Diverse Applications of Camellia oleifera

Camelliol C is found in Camellia oleifera, a species used for edible oil, medicine, and in various industries. Its by-products have applications in daily chemicals, dyeing, papermaking, and even as electrodes in lithium-ion batteries. This research indicates the broad potential of Camellia oleifera and its components like Camelliol C (Quan et al., 2022).

Melanogenesis Inhibition and Fibroblast Proliferation

Camelliol C is also found in compounds isolated from Camellia japonica, which have shown significant inhibition of melanogenesis and promotion of fibroblast proliferation. This suggests potential applications in skin disorder treatments (Nakamura et al., 2012).

Biosynthesis Insights

Research on Perilla frutescens, a medicinal crop, identified camelliol C as an abundant compound in perilla seeds. Insights into the biosynthesis of triterpenoids like camelliol C were provided, which could inform germplasm breeding and pharmaceutical applications (Huang et al., 2023).

Eigenschaften

Produktname |

Camelliol C |

|---|---|

Molekularformel |

C30H50O |

Molekulargewicht |

426.7 g/mol |

IUPAC-Name |

(1S,5R)-4,6,6-trimethyl-5-[(3E,7E,11E)-3,8,12,16-tetramethylheptadeca-3,7,11,15-tetraenyl]cyclohex-3-en-1-ol |

InChI |

InChI=1S/C30H50O/c1-23(2)13-11-16-25(4)18-12-17-24(3)14-9-10-15-26(5)19-21-28-27(6)20-22-29(31)30(28,7)8/h13-15,18,20,28-29,31H,9-12,16-17,19,21-22H2,1-8H3/b24-14+,25-18+,26-15+/t28-,29+/m1/s1 |

InChI-Schlüssel |

CIDHBCQEXDUWEB-HJSIMFEZSA-N |

Isomerische SMILES |

CC1=CC[C@@H](C([C@@H]1CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)(C)C)O |

SMILES |

CC1=CCC(C(C1CCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)(C)C)O |

Kanonische SMILES |

CC1=CCC(C(C1CCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)(C)C)O |

Synonyme |

camelliol C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1236151.png)

![2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B1236161.png)